molecular formula C17H20O B6371813 3-Methyl-5-(4-t-butylphenyl)phenol, 95% CAS No. 1261967-85-4

3-Methyl-5-(4-t-butylphenyl)phenol, 95%

Cat. No. B6371813
CAS RN: 1261967-85-4
M. Wt: 240.34 g/mol
InChI Key: WXMNZDGHFUTLAF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Methyl-5-(4-t-butylphenyl)phenol, 95% (3M5BP) is a phenolic compound with a wide range of applications in scientific research, due to its unique chemical structure and properties. It is used in a variety of laboratory experiments and is a common reagent in organic synthesis.

Mechanism of Action

The mechanism of action of 3-Methyl-5-(4-t-butylphenyl)phenol, 95% is not fully understood. However, it is believed to act as an antioxidant, scavenging reactive oxygen species (ROS) and reducing oxidative stress in cells. It is also believed to act as an antimicrobial agent, inhibiting the growth of bacteria and fungi.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-Methyl-5-(4-t-butylphenyl)phenol, 95% are not fully understood. However, it has been shown to inhibit the growth of bacteria and fungi, reduce oxidative stress in cells, and increase the activity of enzymes involved in drug metabolism.

Advantages and Limitations for Lab Experiments

The advantages of using 3-Methyl-5-(4-t-butylphenyl)phenol, 95% in laboratory experiments include its low cost, ease of synthesis, and availability. Its main limitation is its low solubility in water, which limits its use in some experiments.

Future Directions

For the use of 3-Methyl-5-(4-t-butylphenyl)phenol, 95% include further studies on its mechanism of action and biochemical and physiological effects, as well as its use in the synthesis of pharmaceuticals and other organic compounds. Additionally, further research could be conducted on its potential use as an antimicrobial agent, and its potential use in the study of the effects of UV radiation on cells.

Synthesis Methods

3-Methyl-5-(4-t-butylphenyl)phenol, 95% can be synthesized via a two-step process. The first step involves the reaction of 4-t-butylphenol with formaldehyde to form 3-methyl-4-t-butylphenol. This reaction is catalyzed by an acid, such as sulfuric acid, and is typically carried out at a temperature of about 80°C. The second step involves the reaction of the 3-methyl-4-t-butylphenol with an oxidizing agent, such as sodium hypochlorite, to form 3-Methyl-5-(4-t-butylphenyl)phenol, 95%. This reaction is typically carried out at a temperature of about 95°C.

Scientific Research Applications

3-Methyl-5-(4-t-butylphenyl)phenol, 95% is used in a variety of scientific research applications, such as the synthesis of pharmaceuticals and other organic compounds, the study of enzyme kinetics, and the study of the effects of antioxidants on cell cultures. It has also been used in the synthesis of polymers, the study of drug metabolism, and the study of the effects of UV radiation on cells.

properties

IUPAC Name

3-(4-tert-butylphenyl)-5-methylphenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20O/c1-12-9-14(11-16(18)10-12)13-5-7-15(8-6-13)17(2,3)4/h5-11,18H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXMNZDGHFUTLAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)O)C2=CC=C(C=C2)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10683888
Record name 4'-tert-Butyl-5-methyl[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10683888
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261967-85-4
Record name 4'-tert-Butyl-5-methyl[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10683888
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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